Sapintoxin D

Descripción

RN given refers to (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-isomer; RN for cpd without isomeric designation not avail 9/90

Structure

3D Structure

Propiedades

IUPAC Name |

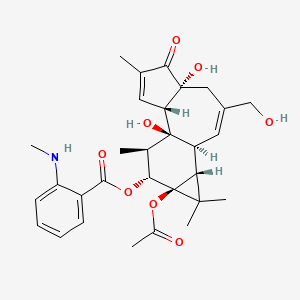

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO8/c1-15-11-22-28(36,24(15)34)13-18(14-32)12-20-23-27(4,5)30(23,39-17(3)33)25(16(2)29(20,22)37)38-26(35)19-9-7-8-10-21(19)31-6/h7-12,16,20,22-23,25,31-32,36-37H,13-14H2,1-6H3/t16-,20+,22-,23-,25-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAIGGMQTARRMN-CSSCWBSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001692 | |

| Record name | 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80998-07-8 | |

| Record name | Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80998-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapintoxin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080998078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sapintoxin� D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,9,11-trihydroxyprosta-6E,14Z-dien-1-oate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Mechanism of Action of Sapintoxin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapintoxin D, a phorbol (B1677699) ester isolated from Sapium indicum, is a potent modulator of cellular signaling pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a selective activator of Protein Kinase C (PKC). Drawing from available in vitro and in vivo studies, this document outlines the molecular interactions, downstream signaling cascades, and physiological consequences of this compound activity. It is intended to serve as a comprehensive resource for researchers in pharmacology, oncology, and cell biology, as well as professionals engaged in drug discovery and development.

Core Mechanism of Action: Protein Kinase C Activation

The primary mechanism of action of this compound is the direct activation of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating a myriad of cellular processes. This compound functions as a phorbol ester, mimicking the action of the endogenous second messenger diacylglycerol (DAG).

1.1. Molecular Interaction with the C1 Domain

This compound exerts its effect by binding with high affinity to the C1 domain, a conserved regulatory region within conventional (cPKC) and novel (nPKC) isoforms. Specifically, this compound has been identified as a selective activator of PKCα.[1] This binding event induces a conformational change in the PKC molecule, relieving autoinhibition and exposing the catalytic domain, thereby rendering the enzyme active. This activation is a critical step in initiating a cascade of downstream phosphorylation events.

1.2. Downstream Signaling Cascades

Upon activation by this compound, PKCα translocates to the plasma membrane and other cellular compartments where it phosphorylates a wide array of substrate proteins. This leads to the modulation of multiple signaling pathways, including those involved in:

-

Cell Growth and Proliferation: PKC activation can lead to both pro-proliferative and anti-proliferative effects depending on the cellular context.

-

Differentiation: this compound has been shown to influence cellular differentiation processes.

-

Apoptosis: The activation of PKC can have dual roles in either promoting or inhibiting programmed cell death.

-

Inflammation: PKC is a key regulator of inflammatory responses.

-

Tumor Promotion: As a phorbol ester, this compound exhibits tumor-promoting activity in vivo.[2]

Quantitative Data

While comprehensive quantitative data for this compound is limited in publicly available literature, the following table summarizes the concentrations used in key experimental studies. It is important to note that these values represent the applied doses and not direct measurements of potency such as IC50 or Kd values, which are not consistently reported.

| Parameter | Value | Species/Cell Type | Experimental Context | Reference |

| In Vivo Dose | 17 nmol | CD-1 Mouse | Induction of epidermal hyperplasia | [2] |

| In Vitro Dose | 100 nM | TK6 Cells | Gene expression analysis | |

| In Vitro Dose | 100 nM | Mouse Bone Marrow Granulocytes | LPS signaling pathway investigation | [1] |

Key Signaling Pathways

The activation of PKCα by this compound initiates a complex network of signaling events. The following diagrams, generated using the DOT language, illustrate the central role of PKC in mediating the effects of this compound.

Caption: this compound binds to and activates PKCα at the plasma membrane, initiating downstream signaling.

The downstream effects of PKC activation by this compound can impact key transcription factors such as AP-1 and p53, which are critical regulators of cell fate.

Caption: Activated PKCα modulates multiple pathways, influencing transcription factors like AP-1 and p53.

Experimental Protocols

Detailed, validated protocols for experiments specifically using this compound are not extensively published. However, based on standard methodologies for similar compounds, the following outlines provide a framework for key experimental investigations.

4.1. In Vitro PKC Activation Assay

This protocol describes a general method to measure the activation of PKC by this compound in a cell-free system.

-

Objective: To determine the direct effect of this compound on PKCα kinase activity.

-

Materials:

-

Recombinant human PKCα

-

This compound

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as positive controls

-

ATP, [γ-³²P]ATP

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PKCα, and the substrate peptide.

-

Add varying concentrations of this compound to the reaction mixture. Include controls with DAG/PS and a vehicle control.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubate at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.

-

References

- 1. Advanced Proteomics as a Powerful Tool for Studying Toxins of Human Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Sapintoxin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapintoxin D, a naturally occurring phorbol (B1677699) ester, has garnered interest within the scientific community for its potent biological activity, primarily as an activator of Protein Kinase C (PKC). This technical guide provides an in-depth overview of the discovery, isolation, and mechanism of action of this compound. It is intended to serve as a comprehensive resource, detailing the experimental methodologies and presenting key quantitative data in a structured format. Furthermore, this document elucidates the signaling pathways modulated by this compound through detailed graphical representations.

Discovery

This compound was first isolated from the unripe fruits of the plant Sapium indicum, a member of the Euphorbiaceae family.[1] The initial discovery identified it as a biologically active, nitrogen-containing phorbol ester.[1] Structurally, it is known as 12-O-[N-methylaminobenzoyl]-phorbol-13-acetate.[1]

Isolation and Purification

The isolation of this compound from its natural source is a challenging process due to its low concentration.

Natural Abundance

The yield of this compound from the dried, unripe fruits of Sapium indicum is approximately 5 mg per kilogram.[1]

| Parameter | Value | Source Organism |

| Yield | 5 mg/kg | Dried, unripe fruits of Sapium indicum |

Table 1: Quantitative Yield of this compound from Sapium indicum

Experimental Protocol for Isolation

While the full, detailed protocol from the original discovery is not publicly available, the primary methods employed were a combination of centrifugal liquid chromatography and thin-layer chromatography.[1] Based on general protocols for phorbol ester extraction from plant material, a likely workflow would involve the following steps:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using a polar solvent like methanol (B129727) or ethanol, to extract a wide range of compounds, including the phorbol esters.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., methanol/water and hexane) to remove nonpolar compounds like lipids. The phorbol esters would remain in the more polar phase.

-

Chromatographic Separation: The resulting extract is subjected to multiple rounds of chromatography for purification.

-

Centrifugal Liquid Chromatography (CLC): This technique is used for the initial separation of the complex mixture. Fractions are collected based on their elution profile.

-

Thin-Layer Chromatography (TLC): TLC is employed for further purification of the fractions obtained from CLC. The bands corresponding to this compound are scraped and the compound is eluted with a suitable solvent.

-

-

Purity Assessment: The purity of the isolated this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for the isolation of this compound.

Mechanism of Action and Signaling Pathways

This compound, as a phorbol ester, exerts its biological effects by mimicking the endogenous signaling molecule diacylglycerol (DAG). This allows it to directly bind to and activate Protein Kinase C (PKC) isozymes. The activation of PKC initiates a cascade of downstream signaling events that can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

The general mechanism of PKC activation by phorbol esters involves binding to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the PKC molecule, leading to the release of an autoinhibitory pseudosubstrate from the active site and subsequent activation of the kinase.

Activated PKC can then phosphorylate a multitude of downstream target proteins. Key signaling pathways affected by phorbol ester-mediated PKC activation include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: PKC can activate the Raf-MEK-ERK cascade, which plays a crucial role in regulating gene expression and cell proliferation.

-

Sphingosine (B13886) Kinase (SPK) Pathway: PKC can phosphorylate and activate sphingosine kinase, leading to the production of sphingosine-1-phosphate (S1P), a signaling lipid involved in cell survival and proliferation.

-

Transcription Factor Activation: PKC can lead to the activation of transcription factors such as AP-1 (Activator Protein-1), which regulates the expression of genes involved in various cellular responses.

Caption: Signaling pathway of this compound via PKC activation.

Conclusion

This compound represents a potent, naturally derived modulator of key cellular signaling pathways. Its discovery and the elucidation of its mechanism of action have provided valuable tools for researchers studying PKC-mediated cellular processes. While its low natural abundance presents a challenge for isolation, the outlined methodologies provide a framework for its purification. Further research into the specific downstream targets of this compound-activated PKC isoforms will continue to enhance our understanding of its diverse biological effects and potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Sapintoxin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapintoxin D is a naturally occurring diterpenoid of the phorbol (B1677699) ester family, recognized for its potent biological activity as a selective activator of protein kinase C (PKC). Its complex molecular architecture and fluorescent properties make it a valuable tool in biochemical and pharmacological research. This guide provides a comprehensive overview of the chemical structure of this compound, a detailed account of its chemical synthesis, and available quantitative data on its biological activity. Experimental protocols and a visualization of its primary signaling pathway are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex diterpenoid characterized by a tigliane (B1223011) skeleton, which is common to phorbol esters. The molecule features a polycyclic core substituted with various functional groups that are crucial for its biological activity. The key structural features include a fluorescent N-methylanthranilate group, which distinguishes it from many other phorbol esters and allows for its use in fluorescence-based assays.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 80998-07-8 | [1][2] |

| Molecular Formula | C₃₀H₃₇NO₈ | [3] |

| Molecular Weight | 539.62 g/mol | [2] |

| Appearance | Amorphous solid | [4] |

| Biological Activity | Selective Protein Kinase C (PKC) activator | [5] |

Synthesis of this compound

A straightforward and efficient synthesis of this compound has been reported, utilizing a direct esterification approach.[4] This method avoids the need for extensive protecting group strategies, which is often a challenge in the synthesis of complex natural products.

Synthetic Strategy

The synthesis of this compound can be achieved from phorbol 12,20-diacetate. The key transformation involves a Steglich esterification to introduce the N-methylanthranilate moiety at the C-12 position, followed by the selective removal of the acetate (B1210297) group at the C-20 position.[4]

Experimental Protocols

The following protocols are based on the synthesis described by Mainieri et al. (2007).[4]

Step 1: Steglich Esterification of Phorbol 12,20-diacetate

-

To a solution of N-methylanthranilic acid (NMAA) (2 equivalents) in a toluene-chloroform mixture, add phorbol 12,20-diacetate (1 equivalent).

-

Add dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with aqueous HCl and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the intermediate product.

Step 2: Solvolytic Removal of the 20-Acetate

-

Dissolve the intermediate from Step 1 in an appropriate solvent for solvolysis (e.g., methanol).

-

Stir the solution under conditions that favor the selective removal of the C-20 acetate group.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Signaling Pathway

Table 2: Biological Activity of a Related Sapintoxin

| Compound | Target | Activity | Value | Reference |

| Sapintoxin A | Protein Kinase C (PKC) | Activation Constant (Kₐ) | 76 nM | [6] |

Protein Kinase C (PKC) Activation Pathway

Phorbol esters mimic the action of diacylglycerol (DAG), an endogenous activator of PKC. Upon binding of this compound to the C1 domain of PKC, the enzyme undergoes a conformational change and translocates to the cell membrane, where it becomes active. Activated PKC can then phosphorylate a wide range of downstream target proteins, initiating a cascade of cellular responses. One of the well-established downstream pathways is the MAPK/ERK pathway.

Conclusion

This compound represents a valuable molecular probe for studying the intricate roles of Protein Kinase C in cellular signaling. Its inherent fluorescence and potent biological activity, combined with a relatively straightforward synthetic route, make it an attractive tool for researchers in chemical biology and drug discovery. The detailed information provided in this guide is intended to facilitate further investigation into the therapeutic potential and mechanistic understanding of this compound and related compounds.

References

- 1. rsc.org [rsc.org]

- 2. Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aS,7aR,7bR,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-7b-hydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester | C30H37NO7 | CID 108085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H and 13C NMR spectral data of new saponins from Cordia piauhiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. medkoo.com [medkoo.com]

- 6. Sapintoxin A. A fluorescent phorbol ester that is a potent activator of protein kinase C but is not a tumour promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sapintoxin D in the Activation of Protein Kinase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapintoxin D, a daphnane-type diterpene orthoester, is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-mediated PKC activation. It details the structural basis of its interaction with the C1 domain of conventional and novel PKC isotypes, drawing parallels with the endogenous activator diacylglycerol (DAG) and other well-studied phorbol (B1677699) esters. This document summarizes the available quantitative data on the binding and activation of PKC by related phorbol esters, outlines detailed experimental protocols for assessing these interactions, and presents visual representations of the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating PKC signaling and for professionals involved in the development of therapeutic agents targeting this critical enzyme family.

Introduction to Protein Kinase C and its Activation

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[1] Based on their requirements for activation, PKC isozymes are categorized into three main classes:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ. These isoforms require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ. These isoforms are calcium-independent but require DAG for activation.

-

Atypical PKCs (aPKCs): ζ and ι/λ. These isoforms are independent of both calcium and DAG for their activation.

The activation of conventional and novel PKC isozymes is a multi-step process initiated by signals that lead to the hydrolysis of membrane phospholipids.[2] This process generates second messengers, primarily DAG and inositol (B14025) trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium, which then binds to the C2 domain of cPKCs, promoting their translocation from the cytosol to the cell membrane.[3] At the membrane, both cPKCs and nPKCs interact with DAG via their C1 domains. This interaction induces a conformational change that relieves the autoinhibition imposed by the pseudosubstrate region, leading to the activation of the kinase domain and subsequent phosphorylation of target substrates.[2][3]

This compound: A Phorbol Ester Activator of PKC

This compound belongs to the family of phorbol esters, which are natural products known for their potent tumor-promoting activities and their ability to activate PKC.[4] These molecules act as potent analogs of DAG, binding to the C1 domain of conventional and novel PKC isotypes with high affinity.[4] Unlike DAG, which is rapidly metabolized, phorbol esters like this compound are metabolically stable, leading to prolonged and sustained activation of PKC.[5] This persistent activation is a key factor in their biological effects.

This compound is a fluorescent phorbol ester, a property that makes it a valuable tool for studying the localization and dynamics of PKC activation within living cells. It is known to be a calcium-dependent PKC activator, suggesting it primarily targets the conventional PKC isoforms.

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound, Sapintoxin A , provides valuable insight. Sapintoxin A is a potent activator of PKC with an activation constant (Ka) of 76 nM .[6] Furthermore, in competition binding assays using the radiolabeled phorbol ester [³H]PDBu, Sapintoxin A demonstrated potent competition for binding to various PKC isotypes, with IC₅₀ values ranging from 2 to 70 nM .[7] Given the structural similarity, it is anticipated that this compound exhibits comparable high-affinity binding and potent activation of conventional and novel PKC isotypes.

Quantitative Data on Phorbol Ester-PKC Interaction

To provide a comparative context for the activity of this compound, the following table summarizes key quantitative parameters for well-characterized phorbol esters and the related compound, Sapintoxin A.

| Compound | Parameter | Value | PKC Isotypes | Reference |

| Sapintoxin A | Ka (Activation Constant) | 76 nM | Not specified | [6] |

| Sapintoxin A | IC₅₀ (Competition with [³H]PDBu) | 2 - 70 nM | α, β1, β2, γ, δ, ε | [7] |

| Phorbol 12,13-dibutyrate ([³H]PDBu) | Kd (Dissociation Constant) | 1.6 - 18 nM | α, β1, β2, γ, δ, ε | [7] |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA/PMA) | IC₅₀ (Competition with [³H]PDBu) | ~2 nM | Not specified | [7] |

Note: The data for Sapintoxin A is presented as a proxy for this compound due to the lack of specific data for the latter.

Signaling Pathway of this compound-Mediated PKC Activation

This compound, like other phorbol esters, bypasses the need for receptor-mediated generation of DAG to activate PKC. It directly partitions into the cell membrane and binds to the C1 domain of PKC, initiating a downstream signaling cascade.

Caption: this compound partitions into the cell membrane and directly activates PKC.

Experimental Protocols

PKC Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled phorbol ester for binding to PKC.

Materials:

-

Purified recombinant PKC isozymes

-

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

-

This compound and other unlabeled phorbol esters

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, 1 mM DTT

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the purified PKC isozyme, PS/DAG liposomes, and assay buffer.

-

Add increasing concentrations of unlabeled this compound to the reaction tubes.

-

Add a fixed concentration of [³H]PDBu (typically at its Kd) to all tubes.

-

Incubate the mixture at 30°C for 60 minutes to reach equilibrium.[8]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of [³H]PDBu binding (IC₅₀) by non-linear regression analysis.[8]

Caption: Workflow for a competitive radioligand binding assay to determine PKC affinity.

In Vitro PKC Activity Assay

This assay measures the phosphotransferase activity of PKC in the presence of an activator like this compound.

Materials:

-

Purified recombinant PKC isozymes

-

This compound

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Kinase Reaction Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes

-

Phosphocellulose paper or SDS-PAGE materials

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the PKC isozyme, substrate, PS/DAG liposomes, and kinase reaction buffer.

-

Add varying concentrations of this compound to the reaction tubes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-30 minutes.[10]

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper or by adding SDS-PAGE loading buffer.

-

If using phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]

-

Quantify the incorporated radioactivity using a scintillation counter or by autoradiography and densitometry if using SDS-PAGE.

-

Determine the concentration of this compound that produces half-maximal activation (EC₅₀) of PKC.

Caption: Workflow for an in vitro kinase assay to measure PKC activation.

Conclusion

This compound is a powerful pharmacological tool for the activation of Protein Kinase C. Its mode of action, mimicking the endogenous second messenger diacylglycerol, allows for the potent and sustained activation of conventional and novel PKC isozymes. While specific quantitative binding and activation data for this compound remain to be fully elucidated, the information available for the closely related Sapintoxin A suggests it operates in the nanomolar range. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the interaction of this compound and other compounds with PKC. Further characterization of the isotype-specific effects of this compound will be crucial for its application in dissecting the complex roles of individual PKC isoforms in health and disease, and for the development of novel therapeutic strategies targeting these critical signaling proteins.

References

- 1. Studies and perspectives of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinctive activation mechanisms and functions for protein kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sapintoxin A. A fluorescent phorbol ester that is a potent activator of protein kinase C but is not a tumour promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Rapid filtration assays for protein kinase C activity and phorbol ester binding using multiwell plates with fitted filtration discs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Control of Protein Kinase C Activity, Phorbol Ester-induced Cytoskeletal Remodeling, and Cell Survival Signals by the Scaffolding Protein SSeCKS/GRAVIN/AKAP12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

The Intrinsic Fluorescence of Sapintoxin D: A Technical Guide for Cellular Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapintoxin D, a diterpenoid from the plant Sapium indicum, is a potent biological modulator. Beyond its bioactivity, the inherent fluorescent properties of its N-methylanthranilate moiety present a unique opportunity for its application in cellular imaging. This technical guide provides an in-depth overview of the fluorescent characteristics of the this compound core structure, its potential as a fluorescent probe, and detailed methodologies for its application in visualizing key cellular targets. While quantitative photophysical data for this compound itself is not extensively documented, the well-characterized fluorescence of N-methylanthranilate esters serves as a strong proxy, indicating a bright blue fluorescence. This guide will leverage this understanding to propose experimental frameworks for utilizing this compound-based probes in advanced cellular imaging.

Fluorescent Properties of the N-Methylanthranilate Fluorophore

Table 1: Photophysical Properties of Menthyl Anthranilate (as a proxy for the this compound fluorophore)

| Parameter | Value | Solvent |

| Excitation Maximum (λex) | ~340 nm | Ethanol |

| Emission Maximum (λem) | 390-405 nm | Ethanol |

| Quantum Yield (Φf) | 0.64 ± 0.06 | Ethanol |

| Appearance | Bright Blue Fluorescence | - |

Data extrapolated from studies on menthyl anthranilate, a structurally similar N-methylanthranilate ester.

Applications in Cellular Imaging: Targeting Key Signaling Pathways

The core structure of this compound can be synthetically modified to create a series of fluorescent bioprobes targeting specific cellular proteins. Research has indicated the potential to develop probes for Protein Kinase C (PKC), Transient Receptor Potential Melastatin 8 (TRPM8) channels, and the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.

Protein Kinase C (PKC) Signaling

PKC is a family of protein kinases that play crucial roles in various cellular signaling cascades, including cell proliferation, differentiation, and apoptosis. A fluorescent probe based on the this compound scaffold could enable real-time visualization of PKC localization and activity within living cells.

TRPM8 Channel Activity

TRPM8 is a cation channel that functions as a sensor for cold temperatures and cooling agents like menthol. It is implicated in pain signaling and cancer. A this compound-based fluorescent probe for TRPM8 could be used to study its localization on the plasma membrane and its activation dynamics.

SERCA Pump Function

The SERCA pump is crucial for maintaining calcium homeostasis within the cell by pumping Ca2+ ions from the cytosol into the sarcoplasmic/endoplasmic reticulum. Dysregulation of SERCA is associated with various diseases. A fluorescent probe for SERCA could allow for the study of its distribution and activity in live cells.

Experimental Protocols

The following are generalized protocols for cellular imaging using a this compound-derived fluorescent probe. Specific parameters such as probe concentration and incubation time should be optimized for each cell type and experimental setup.

General Workflow for Live-Cell Imaging

The Phorbol Ester Sapintoxin D: A Technical Guide to its Nature and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Sapintoxin D, a naturally occurring phorbol (B1677699) ester isolated from Sapium indicum. As a potent activator of Protein Kinase C (PKC), this compound serves as a valuable tool in studying cellular signaling pathways implicated in a range of physiological and pathological processes. This document details its chemical properties, mechanism of action, and biological effects, supported by a compilation of available data. Furthermore, it outlines key experimental methodologies for its study and visualizes the complex signaling cascades it modulates.

Introduction

This compound is a tigliane (B1223011) diterpenoid and a member of the phorbol ester family, a class of compounds renowned for their ability to potently activate Protein Kinase C (PKC).[1] Isolated from the unripe fruits of Sapium indicum, this compound is chemically identified as 12-O-[N-methylaminobenzoyl]-phorbol-13-acetate.[1] Its inherent fluorescence makes it a useful probe in biochemical and cellular studies.[2][3] This guide aims to provide a comprehensive technical overview of this compound for researchers in pharmacology, cell biology, and drug development.

Chemical and Physical Properties

This compound is a complex diterpene ester with the molecular formula C30H37NO8 and a molecular weight of 539.62 g/mol .[4] Its structure is characterized by the tetracyclic tigliane carbon skeleton, esterified at positions 12 and 13.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 12-O-[N-methylaminobenzoyl]-phorbol-13-acetate | [1] |

| Synonyms | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[5]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate | |

| Molecular Formula | C30H37NO8 | [4] |

| Molecular Weight | 539.62 | [4] |

| CAS Number | 80998-07-8 | |

| Appearance | Not specified in literature | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol | [2] |

Mechanism of Action: Protein Kinase C Activation

The primary mechanism of action of this compound, like other phorbol esters, is the activation of Protein Kinase C (PKC). Phorbol esters mimic the action of endogenous diacylglycerol (DAG), a secondary messenger involved in signal transduction. By binding to the C1 domain of conventional and novel PKC isoforms, this compound induces a conformational change that activates the kinase, leading to the phosphorylation of a multitude of downstream protein substrates.

This activation triggers a cascade of cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation. The specific downstream effects are cell-type dependent and are influenced by the particular PKC isoforms expressed. The activation of the PKC pathway by phorbol esters has been shown to involve the subsequent activation of other kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

References

- 1. SENCAR mouse skin tumorigenesis model versus other strains and stocks of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicodynamics of tumour promoters of mouse skin III. Specific binding of the tumour promoter thapsigargin as measured by the cold-acetone filter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carcinogenic effects of acrylamide in Sencar and A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Malignant conversion and metastasis of mouse skin tumors: a comparison of SENCAR and CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Sapintoxin D in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapintoxin D, a naturally derived fluorescent diterpenoid, presents a promising, albeit underexplored, scaffold in the landscape of drug discovery. As a phorbol (B1677699) ester, its primary known biological activity is the activation of Protein Kinase C (PKC), a family of enzymes integral to a multitude of cellular signaling pathways. Furthermore, its intrinsic fluorescence and synthetic accessibility have led to its proposition as a molecular probe for other key drug targets, including the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel and the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This technical guide synthesizes the current preliminary data on this compound, offering insights into its mechanism of action, potential therapeutic applications, and methodologies for its study. While quantitative biological data remains sparse, this document aims to provide a foundational resource for researchers seeking to investigate the therapeutic potential of this intriguing molecule.

Physicochemical Properties of this compound

This compound is a complex diterpenoid ester characterized by a tigliane (B1223011) backbone, typical of phorbol esters. Its structure incorporates a fluorescent N-methylanthranilate moiety, which is key to its utility as a biological probe.

| Property | Value |

| Chemical Formula | C₃₀H₃₇NO₈ |

| Molecular Weight | 539.62 g/mol |

| Appearance | Amorphous solid |

| Key Structural Features | Tigliane diterpene core, N-methylanthranilate ester |

| Fluorescence | Exhibits strong bright-blue fluorescence |

Mechanism of Action and Biological Activity

Protein Kinase C (PKC) Activation

The primary established biological function of this compound is the activation of Protein Kinase C (PKC). PKC isozymes are critical regulators of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. This compound, like other phorbol esters, mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This binding event recruits PKC to the cell membrane, leading to its activation in a calcium-dependent manner.

| Compound | Target | Assay | Activity | Reference |

| Sapintoxin A | PKC | Enzyme Activation | Ka = 76 nM | [1] |

It is important to note that this value for Sapintoxin A may not be directly extrapolated to this compound, and further experimental validation is required. Preliminary studies have also suggested that this compound may act as a weak tumor promoter, a characteristic often associated with potent PKC activators.

Potential Modulation of TRPM8 and SERCA

The synthesis of this compound as a potential fluorescent bioprobe for the TRPM8 ion channel and the SERCA pump has been reported.[2]

-

TRPM8: The Transient Receptor Potential Melastatin 8 is a cold-sensing ion channel implicated in pain and inflammation. The rationale for investigating this compound as a TRPM8 modulator likely stems from the structural similarities of its diterpene core to other known natural product modulators of TRP channels.

-

SERCA: The Sarco/Endoplasmic Reticulum Ca2+-ATPase is a crucial pump for maintaining calcium homeostasis within the cell. Its dysregulation is linked to various diseases, including cancer and heart failure. The potential for this compound to interact with SERCA is an area of active investigation.

To date, there is a lack of published quantitative data demonstrating the direct modulation of TRPM8 or SERCA by this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively published. However, based on its known properties as a fluorescent PKC activator and its proposed applications, the following generalized protocols can be adapted for its study.

PKC Activation Assay (Fluorescence-Based)

This protocol outlines a general method for assessing PKC activation using the intrinsic fluorescence of this compound.

-

Cell Culture: Culture cells of interest (e.g., HEK293, HeLa) in appropriate media to ~80% confluency.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentrations in a physiological buffer (e.g., Hanks' Balanced Salt Solution).

-

Cell Treatment: Wash cells with buffer and incubate with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Fluorescence Microscopy: Visualize the subcellular localization of this compound using a fluorescence microscope with appropriate filter sets for blue fluorescence (Excitation ~350 nm, Emission ~450 nm). Translocation of the fluorescent signal from the cytosol to the plasma membrane is indicative of PKC binding and activation.

-

Image Analysis: Quantify the fluorescence intensity at the plasma membrane versus the cytosol to determine the extent of PKC translocation and activation.

TRPM8 Modulation Assay (Calcium Imaging)

This protocol describes a general approach to screen for TRPM8 modulation.

-

Cell Culture: Use a cell line stably expressing human TRPM8 (e.g., HEK293-TRPM8).

-

Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence intensity before the addition of any compounds.

-

Compound Addition: Add this compound at various concentrations to the cells.

-

Agonist/Antagonist Response:

-

Agonist activity: A direct increase in intracellular calcium (measured as an increase in fluorescence) upon addition of this compound would suggest agonist activity.

-

Antagonist activity: Pre-incubate cells with this compound before adding a known TRPM8 agonist (e.g., menthol (B31143) or icilin). A reduction in the agonist-induced calcium influx would indicate antagonist activity.

-

-

Data Analysis: Quantify the changes in fluorescence intensity to determine the effect of this compound on TRPM8 activity.

SERCA Inhibition Assay (Enzymatic Activity)

This protocol provides a general method to assess the inhibitory effect of this compound on SERCA activity.

-

Preparation of Microsomes: Isolate microsomes rich in SERCA from a suitable source (e.g., rabbit skeletal muscle).

-

Reaction Mixture: Prepare a reaction buffer containing ATP, calcium, and a coupled enzyme system to measure ATP hydrolysis (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase system with NADH).

-

Incubation: Pre-incubate the microsomes with varying concentrations of this compound.

-

Initiation of Reaction: Start the reaction by adding a defined amount of calcium to the mixture.

-

Measurement of Activity: Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm. A decrease in the rate of ATP hydrolysis in the presence of this compound would indicate SERCA inhibition.

-

Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value if a dose-response relationship is observed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving this compound and a conceptual workflow for its investigation.

References

Sapintoxin D as a Tool for Studying TRPM8 Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial sensor for cold temperatures and a promising target for therapeutic interventions in pain, inflammation, and cancer. Understanding its complex regulation is paramount for the development of novel modulators. Sapintoxin D, a fluorescent phorbol (B1677699) ester, has been identified as a potential tool for investigating TRPM8, primarily through its activity as a potent activator of Protein Kinase C (PKC). While direct and extensive studies on this compound's interaction with TRPM8 are limited, its role as a PKC activator allows for its application in dissecting the PKC-dependent signaling pathways that modulate TRPM8 function. This guide provides a comprehensive overview of the inferred mechanism of action of this compound on TRPM8, detailed experimental protocols based on analogous phorbol esters, and a summary of the quantitative data available for PKC-mediated TRPM8 modulation.

Introduction to this compound and TRPM8

2.1 TRPM8: The Cold and Menthol (B31143) Receptor

TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons. It is activated by a variety of stimuli, including cold temperatures (below ~26°C), cooling agents like menthol and icilin, and voltage changes. Its activation leads to a flux of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and signals the sensation of cold.

2.2 this compound: A Fluorescent Phorbol Ester

This compound is a diterpenoid derived from the plant Sapium indicum. As a phorbol ester, its primary mechanism of action is the activation of Protein Kinase C (PKC), a family of enzymes that play critical roles in various cellular signaling cascades by phosphorylating target proteins. A key feature of this compound is its intrinsic fluorescence, a property that makes it a potentially valuable tool for imaging-based assays.[1] Although synthesized as a potential fluorescent bioprobe for several targets including TRPM8, its direct application and characterization in this context are not extensively documented.[1]

Mechanism of Action: PKC-Mediated Modulation of TRPM8

The primary utility of this compound as a tool for studying TRPM8 lies in its ability to activate PKC. Activation of PKC has been shown to modulate TRPM8 activity, generally leading to its desensitization or downregulation. This process is crucial for understanding the physiological regulation of cold sensation and its alteration in pathological states.

3.1 The PKC Signaling Pathway in TRPM8 Regulation

The activation of G-protein coupled receptors (GPCRs) by various ligands can initiate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), leading to the formation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). DAG, along with Ca²⁺, directly activates conventional PKC isoforms. As a phorbol ester, this compound mimics the action of DAG, thus directly activating PKC and allowing for the specific investigation of this pathway's impact on TRPM8.

Activated PKC can phosphorylate TRPM8 channels directly or associated regulatory proteins, leading to a decrease in channel activity. This can manifest as a reduction in the open probability of the channel, a decrease in the number of functional channels at the plasma membrane, or an alteration in the channel's sensitivity to its agonists.

Quantitative Data: Effects of PKC Activators on TRPM8

| Compound | Cell Type | Assay Type | Agonist | Effect | Quantitative Measure |

| PMA | HEK293 expressing TRPM8 | Calcium Imaging | Menthol | Inhibition | Significant reduction in Ca²⁺ influx |

| PMA | Trigeminal Neurons | Electrophysiology | Cold | Inhibition | -2.4 ± 0.2 °C shift in temperature activation threshold |

| PDBu | DRG Neurons | Electrophysiology | Menthol | Inhibition | 78 ± 10% inhibition of menthol-induced currents |

| PDBu | Oocytes expressing TRPM8 | Electrophysiology | Menthol | Inhibition | Significant reduction in menthor-induced currents |

This table summarizes representative data from studies on PMA and PDBu to infer the potential effects of this compound on TRPM8.

Experimental Protocols

The following protocols are adapted from established methods using phorbol esters like PMA to study PKC-mediated TRPM8 modulation and can be applied to investigate the effects of this compound.

5.1 Calcium Imaging Assay for TRPM8 Inhibition

This assay measures changes in intracellular calcium concentration in response to TRPM8 activation and its modulation by a PKC activator.

-

Cell Culture: Culture HEK293 cells stably expressing human TRPM8 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Plate cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 45-60 minutes at 37°C.

-

Compound Application: Wash cells to remove excess dye. Add this compound (or a vehicle control) at various concentrations to the wells and incubate for 10-20 minutes.

-

TRPM8 Activation and Data Acquisition: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a TRPM8 agonist (e.g., menthol or icilin) to all wells and immediately begin recording fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence intensity before and after agonist addition. Compare the response in this compound-treated wells to control wells to determine the extent of inhibition.

5.2 Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and provides detailed information on channel kinetics.

-

Cell Preparation: Plate TRPM8-expressing cells on glass coverslips.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. The extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH 7.4. The intracellular solution for the patch pipette should contain (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, pH 7.2.

-

Experimental Procedure:

-

Establish a whole-cell recording configuration.

-

Record baseline TRPM8 currents in response to a voltage ramp or step protocol, or by application of a TRPM8 agonist.

-

Perfuse the cells with a solution containing this compound for a defined period.

-

Re-apply the stimulus (voltage protocol or agonist) in the presence of this compound and record the currents.

-

-

Data Analysis: Analyze the changes in current amplitude, activation and deactivation kinetics, and voltage-dependence of activation before and after the application of this compound.

Visualizations: Signaling Pathways and Workflows

6.1 Signaling Pathway of PKC-Mediated TRPM8 Inhibition

References

Methodological & Application

Application Notes and Protocols for Sapintoxin D in Protein Kinase C (PKC) Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapintoxin D is a fluorescent phorbol (B1677699) ester that serves as a selective activator of Protein Kinase C (PKC)[1]. As a structural analog of diacylglycerol (DAG), the endogenous activator of most PKC isoforms, this compound provides a powerful tool for studying PKC-mediated signaling pathways. Phorbol esters like this compound are significantly more potent and metabolically stable than DAG, allowing for sustained activation of PKC in cellular and in vitro assays[2]. This document provides detailed protocols and application notes for utilizing this compound in PKC activation assays, including recommended concentration ranges, experimental workflows, and an overview of the relevant signaling pathways.

Data Presentation: Quantitative Parameters for PKC Activation

| Parameter | Recommended Range | Cell Type/System | Notes |

| Working Concentration | 10 - 200 nM | Various cell lines (e.g., Jurkat, K-562, THP-1) | Start with a dose-response curve to determine the optimal concentration for your specific cell type and assay. |

| Incubation Time (Short-term) | 15 - 60 minutes | Cellular assays for acute signaling events (e.g., protein phosphorylation) | Optimal time may vary depending on the specific downstream target being measured. |

| Incubation Time (Long-term) | 4 - 24 hours | Assays for gene expression, cell differentiation, or PKC downregulation | Prolonged exposure to potent PKC activators can lead to the downregulation of certain PKC isoforms. |

| Solvent | DMSO | Stock solutions | Prepare a high-concentration stock solution (e.g., 1-10 mM) in DMSO and store at -20°C. Further dilutions should be made in the appropriate assay buffer. |

Signaling Pathway

This compound, as a phorbol ester, directly activates conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms by binding to their C1 domain. This binding mimics the action of diacylglycerol (DAG), a second messenger produced from the hydrolysis of membrane phospholipids[3]. Upon activation, PKC translocates to the plasma membrane and phosphorylates a wide array of substrate proteins on their serine and threonine residues, initiating a cascade of downstream signaling events that regulate numerous cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

Caption: this compound activates PKC leading to downstream signaling.

Experimental Protocols

In Vitro PKC Kinase Assay (Radiometric)

This protocol is adapted from general procedures for measuring the activity of purified or immunoprecipitated PKC using a radioactive phosphate (B84403) donor.

Materials:

-

Purified active PKC or cell lysate containing PKC

-

This compound

-

Phosphatidylserine (B164497) (PS) and Diacylglycerol (DAG) (for comparison)

-

PKC substrate peptide (e.g., Ac-MBP(4-14) or similar)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP

-

10% Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter and vials

Procedure:

-

Prepare the lipid cofactors by drying down a mixture of PS and DAG (if used) under nitrogen and resuspending in assay buffer with sonication.

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL final volume:

-

25 µL of 2X Assay Buffer

-

5 µL of PKC substrate peptide (to a final concentration of 20-100 µM)

-

5 µL of this compound (at desired final concentrations, e.g., 0, 10, 50, 100, 200 nM)

-

5 µL of purified PKC enzyme or cell lysate

-

5 µL of H₂O

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of [γ-³²P]ATP/ATP mix (to a final concentration of 100 µM ATP with ~1 µCi [γ-³²P]ATP per reaction).

-

Incubate at 30°C for 10-20 minutes. The reaction time should be optimized to ensure linearity.

-

Stop the reaction by spotting 40 µL of the reaction mixture onto a phosphocellulose paper square.

-

Wash the phosphocellulose papers three times for 5 minutes each in 1% phosphoric acid or 10% TCA to remove unincorporated [γ-³²P]ATP.

-

Rinse the papers with acetone (B3395972) and let them air dry.

-

Place the dry paper in a scintillation vial with a compatible scintillant and measure the incorporated radioactivity using a scintillation counter.

Cellular PKC Activation Assay (Phospho-protein Detection)

This protocol outlines the steps to measure the activation of PKC in cultured cells by detecting the phosphorylation of a downstream target, such as ERK.

Materials:

-

Adherent or suspension cells

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed cells in a multi-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for 4-12 hours, if necessary, to reduce basal signaling.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Treat the cells with varying concentrations of this compound (e.g., 0-200 nM) for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO).

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer to each well.

-

Scrape the cells and collect the lysate in microcentrifuge tubes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).

-

Perform SDS-PAGE and Western blotting with the cell lysates using antibodies against the phosphorylated and total forms of a downstream PKC target (e.g., ERK).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the fold-change in protein phosphorylation relative to the total protein.

Experimental Workflow Diagram

Caption: Workflow for a cellular PKC activation assay.

References

Application Notes and Protocols: Sapintoxin D for Fluorescence Microscopy

Disclaimer: The following document describes a protocol for the use of a hypothetical compound, "Sapintoxin D." As of this writing, this compound is not a known, commercially available, or academically described reagent. This guide is intended as an illustrative example of a comprehensive protocol for a novel fluorescent probe, based on established methodologies for similar molecular agents that target specific cellular signaling pathways.

Introduction

This compound is a synthetic, cell-permeable, fluorescent analog of a phorbol (B1677699) ester, designed for the high-resolution imaging and study of Protein Kinase C (PKC) activation and localization in living and fixed cells. Phorbol esters are potent tumor promoters that function by mimicking the endogenous signaling lipid diacylglycerol (DAG), a key activator of the PKC family of kinases. By binding to the C1 domain of PKC isozymes, this compound induces their translocation from the cytosol to cellular membranes (such as the plasma membrane, Golgi apparatus, and nuclear envelope), a critical step in their activation.

The intrinsic fluorescence of this compound allows for the direct visualization of these translocation events, providing a powerful tool for investigating the dynamics of PKC signaling in response to various stimuli. This application note provides a detailed protocol for the use of this compound in fluorescence microscopy applications.

Product Information and Spectral Properties

The hypothetical spectral properties of this compound conjugated to a green fluorophore are presented below.

| Property | Value |

| Excitation Wavelength (Maximum) | 488 nm |

| Emission Wavelength (Maximum) | 515 nm |

| Recommended Laser/Filter Set | Argon Laser (488 nm), FITC/GFP filter set |

| Molecular Weight | ~ 950 g/mol |

| Solvent | DMSO |

| Storage | -20°C, protect from light |

Experimental Protocols

This section provides a step-by-step guide for cell preparation, labeling with this compound, and subsequent imaging.

Required Materials

-

Cells: A suitable cell line expressing PKC isozymes (e.g., HeLa, MCF-7, A549).

-

Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS).

-

Imaging Dishes: Glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

-

This compound Stock Solution: 1 mM in anhydrous DMSO.

-

Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Imaging Medium: Serum-free medium or HBSS.

-

Fixative (Optional): 4% Paraformaldehyde (PFA) in PBS.

-

Fluorescence Microscope: Confocal or widefield microscope with appropriate filter sets.

Experimental Workflow Diagram

The overall experimental process is outlined in the diagram below.

Caption: Experimental workflow for labeling and imaging cells with this compound.

Detailed Protocol

-

Cell Seeding:

-

One day prior to the experiment, seed the cells of choice onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of imaging.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Preparation of this compound Working Solution:

-

Thaw the 1 mM this compound stock solution at room temperature.

-

Prepare a working solution by diluting the stock solution in serum-free medium or HBSS to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 50 nM to 500 nM (see Table 2).

-

Note: It is critical to vortex the diluted solution well to prevent aggregation.

-

-

Cell Labeling:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with warm PBS.

-

Aspirate the PBS and add the this compound working solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Imaging:

-

Aspirate the labeling solution.

-

Wash the cells twice with warm imaging medium to remove any unbound probe.

-

Add fresh, pre-warmed imaging medium to the dish.

-

Proceed to image the cells on a fluorescence microscope using a 488 nm excitation source and a standard GFP/FITC emission filter.

-

For time-lapse experiments, acquire a baseline image before adding a stimulus of interest and then continue imaging at desired intervals.

-

Optimization and Data

Effective use of this compound requires optimization of concentration and incubation time. The following tables provide example data from optimization experiments in HeLa cells.

Table 2: this compound Concentration Titration

| Concentration | Incubation Time | Signal-to-Noise Ratio (SNR) | Observations |

| 50 nM | 30 min | 4.5 ± 0.8 | Clear membrane localization, low background. |

| 100 nM | 30 min | 12.1 ± 1.5 | Optimal: Strong membrane signal, low background. |

| 250 nM | 30 min | 15.3 ± 2.1 | Bright signal, slight increase in cytoplasmic background. |

| 500 nM | 30 min | 15.8 ± 2.5 | High signal, significant background, potential cytotoxicity. |

Table 3: Time-Course of PKC Translocation

| Time After Stimulation | Membrane Fluorescence Intensity (A.U.) | Cytosolic Fluorescence Intensity (A.U.) |

| 0 min (pre-stimulation) | 150 ± 20 | 450 ± 50 |

| 5 min | 350 ± 45 | 250 ± 30 |

| 15 min | 680 ± 60 | 120 ± 15 |

| 30 min | 710 ± 55 | 115 ± 10 |

Proposed Signaling Pathway

This compound acts as a potent activator of Protein Kinase C (PKC). Upon binding, it induces the translocation of PKC to the membrane, where it can phosphorylate a wide array of downstream target proteins, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Caption: Proposed signaling pathway for this compound-mediated PKC activation.

Troubleshooting

-

Weak or No Signal:

-

Increase the concentration of this compound.

-

Increase the incubation time.

-

Check that the microscope filter sets are appropriate for the fluorophore.

-

-

High Background:

-

Decrease the concentration of this compound.

-

Ensure adequate washing steps after incubation.

-

Use a serum-free medium for labeling and imaging, as serum components can be autofluorescent.

-

-

Cell Death:

-

Reduce the concentration and/or incubation time.

-

Confirm the health of the cell culture before starting the experiment.

-

Minimize exposure to the excitation light source during imaging.

-

How to prepare Sapintoxin D stock and working solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapintoxin D is a fluorescent phorbol (B1677699) ester that serves as a potent, calcium-dependent activator of Protein Kinase C (PKC). Its intrinsic fluorescence makes it a valuable tool for studying PKC activation dynamics, localization, and for high-throughput screening of PKC inhibitors. Phorbol esters, including this compound, are structural analogs of diacylglycerol (DAG), an endogenous activator of most PKC isoforms. Due to their high potency and toxicity, stringent safety precautions are imperative when handling these compounds.

These application notes provide detailed protocols for the preparation of this compound stock and working solutions, guidelines for its use in cell-based assays, and important safety information.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₇NO₈ | [1] |

| Molecular Weight | 539.62 g/mol | [2] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | [3] |

| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months. | [2] |

| Excitation/Emission (approx.) | Similar to other fluorescent phorbol esters, specific wavelengths should be determined experimentally. | - |

Safety and Handling Precautions

WARNING: Phorbol esters are potent tumor promoters and are highly toxic. Handle with extreme caution in a designated area.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle solid this compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.

-

Spill Cleanup: In case of a spill, do not dry sweep. Dampen the area with a suitable solvent (e.g., ethanol) and absorb with an inert material. Decontaminate the area with a 5% sodium hypochlorite (B82951) solution.

-

Waste Disposal: Dispose of all waste materials (gloves, pipette tips, etc.) contaminated with this compound as hazardous chemical waste according to your institution's guidelines.

-

Accidental Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes.

-

Ingestion/Inhalation: Seek immediate medical attention.

-

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

In a chemical fume hood, carefully weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.396 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the this compound.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2]. Protect from light.

Preparation of this compound Working Solutions

The final concentration of this compound in a cell-based assay typically ranges from 10 nM to 1 µM. The working solution should be prepared fresh from the stock solution for each experiment.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or buffer (e.g., PBS, HBSS)

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution.

-

Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration.

-

Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%).

-

Example for a 100 nM working solution:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of medium (resulting in a 10 µM solution).

-

Prepare the final working solution by adding 10 µL of the 10 µM intermediate solution to 990 µL of medium.

-

-

-

Mix the working solution thoroughly by gentle pipetting or inversion.

-

Use the freshly prepared working solution immediately for your experiment. Do not store diluted working solutions.

Application: Cell-Based PKC Activation Assay

This protocol provides a general workflow for monitoring PKC activation in live cells using this compound and fluorescence microscopy.

Principle: Upon addition to cells, the fluorescent this compound will translocate from the extracellular medium to cellular membranes, where it binds to and activates PKC. This translocation and subsequent co-localization with PKC can be visualized using fluorescence microscopy.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound working solution (e.g., 100 nM in cell culture medium)

-

Fluorescence microscope with appropriate filter sets

-

Optional: A fluorescently tagged PKC isoform (e.g., PKCα-GFP) for co-localization studies

Procedure:

-

Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

Replace the culture medium with fresh, pre-warmed medium or an appropriate imaging buffer.

-

Place the dish on the fluorescence microscope stage and acquire baseline fluorescence images before adding this compound.

-

Carefully add the this compound working solution to the cells.

-

Immediately begin acquiring time-lapse fluorescence images to monitor the translocation of this compound to cellular membranes (e.g., plasma membrane, perinuclear region).

-

If using a fluorescently tagged PKC, acquire images in both the this compound and the PKC-tag channels to observe co-localization.

-

Analyze the images to quantify the change in fluorescence intensity at specific cellular locations over time.

Visualizations

Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

This compound-Mediated PKC Activation Pathway

Caption: this compound activates PKC by mimicking diacylglycerol (DAG).

References

Application Note: Measuring Protein Kinase C (PKC) Activity Using Sapintoxin D with Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction